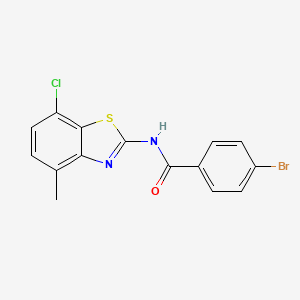

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. The presence of a bromo substituent and a benzothiazole ring in the compound suggests it may have interesting chemical and biological characteristics .

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions or cyclization processes. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, various N-benzothiazol-2-yl-amides were synthesized using a copper-catalyzed intramolecular cyclization process . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was elucidated using UV-Vis, IR, 1H- and 13C-NMR spectroscopies . The crystal structures of similar compounds have been determined, revealing the presence of intermolecular hydrogen bonds and π-π stacking interactions that contribute to the stability of the molecular assembly .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often serving as precursors for the synthesis of novel heterocyclic compounds. For instance, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was used as a precursor for synthesizing compounds with insecticidal activity . The reactivity of the benzamide moiety can be exploited to create a wide range of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and the benzothiazole ring can affect these properties. The ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, for example, coordinates to metal ions through nitrogen and oxygen atoms, which is indicative of its chemical reactivity . The physical and chemical properties of "this compound" would need to be determined experimentally to understand its behavior in different environments.

科学的研究の応用

Synthesis and Characterization

- A study by Hossaini et al. (2017) describes the multicomponent synthesis of new benzamide derivatives, including 4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide. This process was characterized by various spectroscopic methods, providing insights into the structural and chemical properties of these compounds (Hossaini et al., 2017).

Potential Therapeutic Applications

- Yılmaz et al. (2015) synthesized a series of indapamide derivatives, including related benzamide compounds, showing proapoptotic activity on melanoma cell lines. These findings suggest potential therapeutic applications in cancer treatment (Yılmaz et al., 2015).

Antimicrobial Activity

- Sethi et al. (2016) explored the antimicrobial properties of N-benzimidazol-1-yl-methyl-benzamide derivatives, including related benzamide compounds. This study highlights the potential use of these compounds in fighting bacterial and fungal infections (Sethi et al., 2016).

Pharmacological Evaluation

- Rana et al. (2008) conducted a pharmacological evaluation of a series of benzothiazol-2-yl benzamides, indicating their effectiveness as anticonvulsants and CNS depressants. This suggests possible applications in neurological disorders (Rana et al., 2008).

Antitumor Agents

- Yoshida et al. (2005) designed and synthesized benzothiazole derivatives, including related benzamide compounds, as potent antitumor agents. This research underscores the potential of these compounds in cancer therapy (Yoshida et al., 2005).

Filaricidal Activity

- Denham and FitzSimons (1983) tested N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide derivatives, which have structural similarities to the compound , for their activity against Brugia pahangi, suggesting potential applications in parasitology (Denham & FitzSimons, 1983).

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets in the body, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication that coordinates various behaviors such as biofilm formation and virulence production .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have a range of effects, such as antimicrobial, antifungal, and antitumor activities . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which can reduce biofilm formation and virulence production .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2OS/c1-8-2-7-11(17)13-12(8)18-15(21-13)19-14(20)9-3-5-10(16)6-4-9/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJUJAKQJPJGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)

![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)

![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)